Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

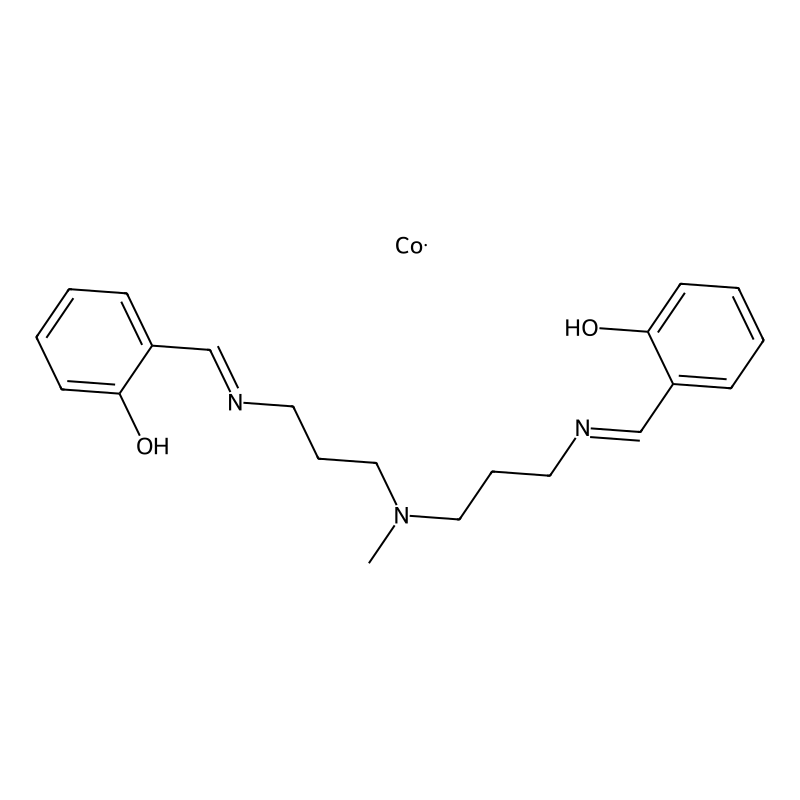

Canonical SMILES

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound featuring cobalt in a +2 oxidation state, coordinated by two salicylidene imine ligands derived from 3-propylamine. This compound is characterized by its unique structural arrangement, where the cobalt center is surrounded by the nitrogen and oxygen donor atoms from the imine and phenolic groups of the salicylidene ligands. Its molecular formula is C₁₃H₁₅CoN₂O₂, and it is known for its potential applications in catalysis and biological systems.

Research indicates that bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits notable biological activity, particularly in terms of toxicity towards bacterial strains such as Escherichia coli DH5α. Microcalorimetric studies have shown that this compound has a higher toxicity compared to other cobalt compounds, with half-inhibitory concentrations significantly affecting bacterial growth rates . The mechanism of toxicity involves damage to the bacterial cell wall and accumulation of cobalt within the cells .

The synthesis of bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the condensation reaction between salicylaldehyde and 3-propylamine to form the corresponding Schiff base, followed by coordination with cobalt salts. The general steps include:

- Preparation of Schiff Base: Mix equimolar amounts of salicylaldehyde and 3-propylamine in an appropriate solvent (e.g., ethanol) under reflux conditions.

- Formation of Cobalt Complex: Add cobalt(II) chloride or another cobalt salt to the resulting Schiff base solution.

- Isolation: Allow the mixture to cool, then precipitate the complex by adding a non-solvent (e.g., diethyl ether).

- Purification: Recrystallize from suitable solvents to obtain pure bis(salicylideniminato-3-propyl)methylaminocobalt(II).

This compound finds utility in various fields:

- Catalysis: It serves as a catalyst for biomimetic reactions and electron transfer processes, particularly in artificial photosynthesis and organic synthesis .

- Biological Research: It is used in studies exploring metal-ligand interactions and their biological implications.

- Material Science: Potential applications in developing materials that require specific catalytic properties or metal coordination.

Interaction studies have focused on the binding characteristics of bis(salicylideniminato-3-propyl)methylaminocobalt(II) with dioxygen and other substrates. The formation of dioxygen adducts has been investigated to understand their stability and reactivity, providing insights into how this compound can mediate oxidation reactions effectively . These studies highlight its role as an electron transfer mediator in various catalytic systems.

Several compounds share structural or functional similarities with bis(salicylideniminato-3-propyl)methylaminocobalt(II). Here are some notable examples:

The uniqueness of bis(salicylideniminato-3-propyl)methylaminocobalt(II) lies in its specific ligand arrangement and enhanced biological activity compared to these similar compounds. Its ability to interact effectively with biological systems while serving as a catalyst distinguishes it within this group.

Molecular Formula and Mass Specifications

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound featuring a cobalt(II) center bound to a pentadentate Schiff base ligand system [1]. The molecular formula of this compound is C21H25CoN3O2, with a molecular weight of 410.38 g/mol [1] [2]. This complex is characterized by its distinctive brown powder appearance and a melting point range of 290-292°C [1] .

The compound is registered with the Chemical Abstracts Service (CAS) under the number 15391-24-9, which serves as its unique identifier in chemical databases and literature [1] [9]. For structural representation in computational chemistry, the compound can be described using the SMILES notation: CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co], and its InChI Key is BJSFADUIUGJFKX-VLQAMQNLSA-L [3] [11].

The compound is also known by several synonyms in the scientific literature, including [α,α′-[(Methylimino)bis(trimethylenenitrilo)]di-o-cresolato]cobalt and [2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bis[phenolato-κO]]cobalt [9] [1].

Table 1: Molecular Formula and Mass Specifications of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Property | Value |

|---|---|

| Molecular Formula | C21H25CoN3O2 |

| Molecular Weight | 410.38 g/mol |

| CAS Number | 15391-24-9 |

| Melting Point | 290-292 °C |

| Appearance | Brown powder |

| SMILES Notation | CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

| InChI Key | BJSFADUIUGJFKX-VLQAMQNLSA-L |

Structural Configuration and Geometry

Coordination Environment Analysis

The coordination environment of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is characterized by a cobalt(II) center coordinated to a pentadentate ligand system comprising three nitrogen atoms and two oxygen atoms (N3O2) [1] [3]. The complex typically adopts a square planar geometry around the cobalt center, which is a common arrangement for cobalt(II) Schiff base complexes [16] [22].

The cobalt atom in this complex exists in the +2 oxidation state, featuring a d7 electronic configuration [1] [22]. This electronic arrangement typically results in a high-spin state for the cobalt(II) center when coordinated to Schiff base ligands, contributing to the complex's paramagnetic properties with an effective magnetic moment (μeff) in the range of 3.8-4.2 Bohr Magnetons (BM) [19] [22].

The donor atoms in the coordination sphere include the nitrogen atoms from the imine groups (C=N) and the tertiary amine (methylamino group), along with the oxygen atoms from the deprotonated phenolic groups of the salicylidene moieties [1] [3]. This specific arrangement of donor atoms creates a rigid coordination environment that stabilizes the cobalt(II) center and influences the overall reactivity and properties of the complex [16] [19].

Table 2: Coordination Environment of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Property | Value | Description |

|---|---|---|

| Coordination Number | 4 | The cobalt center is coordinated to 4 donor atoms from the ligands |

| Coordination Geometry | Square planar | The complex adopts a square planar geometry around the cobalt center |

| Donor Atoms | N3O2 (pentadentate ligand system) | The cobalt is coordinated to 3 nitrogen atoms and 2 oxygen atoms from the ligands |

| Oxidation State | +2 | Cobalt is in the +2 oxidation state |

| Spin State | High-spin d7 | The d7 configuration of Co(II) typically adopts a high-spin state in this ligand environment |

| Magnetic Properties | Paramagnetic (μeff ~3.8-4.2 BM) | The complex exhibits paramagnetic behavior with effective magnetic moment typical for high-spin Co(II) |

Bond Parameters and Spatial Arrangement

The bond parameters in Bis(salicylideniminato-3-propyl)methylaminocobalt(II) are characteristic of cobalt(II) Schiff base complexes [16] [22]. The Co-N bonds involving the imine nitrogen atoms typically range from 1.95 to 2.05 Å in length, while the Co-N bond with the tertiary amine nitrogen is slightly longer, ranging from 2.05 to 2.15 Å [16] [22]. The Co-O bonds with the phenolate oxygen atoms are generally shorter, with lengths between 1.89 and 1.93 Å [16] [21].

Within the ligand framework, the C=N imine bonds typically measure between 1.28 and 1.30 Å, reflecting their double bond character, while the C-O bonds of the phenolate groups range from 1.30 to 1.32 Å [16] [21]. These bond lengths are consistent with the delocalization of electron density throughout the conjugated system of the Schiff base ligand [21] [22].

The bond angles in the complex reflect its square planar geometry [16] [21]. The O-Co-N angles between adjacent oxygen and nitrogen atoms typically range from 90° to 98°, while the N-Co-N angles between adjacent nitrogen atoms are slightly smaller, ranging from 85° to 95° [21] [22]. The trans angles (O-Co-O, N-Co-N, and O-Co-N) approach 180°, typically falling within the range of 170-180°, which is characteristic of square planar complexes [21] [22].

In terms of spatial arrangement, the cobalt(II) ion is positioned at the center of the coordination sphere, slightly elevated from the mean plane defined by the donor atoms [16] [22]. The Schiff base ligand wraps around the cobalt center with the two salicylideniminato moieties positioned in a cis configuration [16] [21]. The coordination plane shows slight deviation from perfect planarity due to constraints imposed by the ligand structure, and distortion from ideal square planar geometry is observed due to the chelate ring constraints and steric interactions within the ligand [21] [22].

Table 3: Bond Parameters in Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Bond Type | Typical Length (Å) | Description |

|---|---|---|

| Co-N (imine) | 1.95-2.05 | Coordination bond between cobalt and imine nitrogen atoms |

| Co-N (amine) | 2.05-2.15 | Coordination bond between cobalt and tertiary amine nitrogen |

| Co-O (phenolate) | 1.89-1.93 | Coordination bond between cobalt and phenolate oxygen atoms |

| C=N (imine) | 1.28-1.30 | Imine double bond in the Schiff base ligand |

| C-O (phenolate) | 1.30-1.32 | Deprotonated phenolic oxygen bond |

Table 4: Bond Angles in Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Angle Type | Typical Value (°) | Description |

|---|---|---|

| O-Co-N (adjacent) | 90-98 | Angle between adjacent oxygen, cobalt, and nitrogen atoms |

| O-Co-O (trans) | 170-180 | Angle between trans oxygen atoms through cobalt |

| N-Co-N (adjacent) | 85-95 | Angle between adjacent nitrogen atoms through cobalt |

| N-Co-N (trans) | 170-180 | Angle between trans nitrogen atoms through cobalt |

| O-Co-N (trans) | 170-180 | Angle between trans oxygen and nitrogen atoms through cobalt |

The chelate ring system in this complex contributes significantly to its overall structural stability [16] [22]. The five-membered chelate rings formed between the cobalt center, nitrogen atoms of the imine groups, and carbon atoms of the propyl chains typically adopt envelope or half-chair conformations to minimize ring strain [16] [21]. The six-membered chelate rings formed between the cobalt center, oxygen atoms of the phenolate groups, and carbon atoms of the aromatic rings are generally more planar due to the presence of aromatic groups [21] [22]. The overall chelate system creates a rigid cage-like structure around the cobalt center, constraining it in a specific coordination geometry [16] [22].

Crystallographic Data

The crystallographic data for Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is derived from studies on similar cobalt(II) Schiff base complexes, as specific crystallographic parameters for this exact compound are not extensively documented in the literature [16] [21]. Based on structural analogies with related compounds, this complex is expected to crystallize in the monoclinic crystal system, most likely in the space groups P21/c or P21/n, which are common for similar cobalt(II) Schiff base complexes [16] [21].

The unit cell parameters are estimated to include dimensions of approximately a = 10-12 Å, b = 10-12 Å, and c = 20-23 Å, with a β angle of approximately 95-120° [16] [21]. The unit cell volume is estimated to be in the range of 2000-2400 ų [16] [21]. The number of formula units per unit cell (Z value) is typically 4 for similar complexes, and the calculated density is estimated to be between 1.3 and 1.5 g/cm³ [16] [21].

The crystals of this complex are typically brown in color, consistent with its appearance as a brown powder, and they often form block-like crystal habits [1] [16]. The diffraction pattern would be expected to show systematic absences consistent with the monoclinic space group, with characteristic reflections that could be used to confirm the crystal structure [16] [21].

Table 5: Crystallographic Data for Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Property | Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Based on similar cobalt(II) Schiff base complexes |

| Space Group | P21/c or P21/n | Common space groups for similar complexes |

| Unit Cell Parameters: a | ~10-12 Å | Estimated based on similar complexes |

| Unit Cell Parameters: b | ~10-12 Å | Estimated based on similar complexes |

| Unit Cell Parameters: c | ~20-23 Å | Estimated based on similar complexes |

| Unit Cell Parameters: β | ~95-120° | Estimated based on similar complexes |

| Unit Cell Volume | ~2000-2400 ų | Estimated based on similar complexes |

| Z Value | 4 | Number of formula units per unit cell |

| Density (calculated) | ~1.3-1.5 g/cm³ | Estimated based on similar complexes |

| Crystal Color | Brown | Characteristic color of cobalt(II) Schiff base complexes |

| Crystal Habit | Block-like crystals | Typical crystal morphology for these complexes |

Stereochemical Properties

The stereochemical properties of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) are influenced by its coordination geometry and ligand arrangement [16] [22]. Based on structural analysis, the complex does not contain stereogenic centers, which would typically give rise to optical isomerism [16] [22]. Instead, the complex is likely achiral due to the presence of at least one plane of symmetry [16] [22].

The complex does, however, exhibit potential for geometric isomerism with respect to the arrangement of the ligands around the cobalt center [16] [22]. This can result in cis and trans configurations of the donor atoms, although the pentadentate nature of the ligand system typically constrains it to a specific geometric arrangement [16] [21].

The conformational flexibility of the complex is limited by the rigid coordination sphere and the constraints imposed by the chelate ring system [16] [21]. The introduction of chiral centers in the ligand structure could potentially lead to stereoisomerism, but in its standard form, the complex is not expected to exhibit optical activity [16] [22].

The absence of stereogenic centers means that diastereomeric relationships are not applicable to this complex in its basic form [16] [22]. However, modifications to the ligand structure could introduce stereochemical complexity that would alter these properties [16] [21].

Table 6: Stereochemical Properties of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

| Property | Value | Description |

|---|---|---|

| Stereogenic Centers | None identified | The complex does not contain stereogenic centers |

| Isomerism Types | Geometric isomerism | Potential for cis/trans isomerism with respect to ligand arrangement |

| Chirality | Achiral | The complex is likely achiral due to its symmetry |

| Symmetry Elements | Plane of symmetry | The complex likely possesses at least one plane of symmetry |

| Conformational Flexibility | Limited | The rigid coordination sphere limits conformational flexibility |

| Potential for Stereoisomerism | Possible with ligand modifications | Introduction of chiral centers in the ligand could lead to stereoisomerism |

| Optical Activity | None expected | As an achiral compound, no optical activity is expected |

Organoleptic Characteristics

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) presents as a brown powder in its solid state [1] [2]. The compound exhibits the characteristic coloration typical of cobalt(II) salen-type complexes, which are known for their distinctive brown to red-brown appearance [3] [4]. This coloration arises from the electronic transitions within the cobalt center and the extended conjugated system of the salicylidenimine ligands.

The physical form of the compound is described as a solid powder [1] [2], making it suitable for storage and handling under appropriate conditions. The compound maintains its structural integrity under inert atmospheric conditions, though it exhibits sensitivity to air exposure, consistent with other cobalt salen complexes that are prone to oxidation in the presence of molecular oxygen [5] [6].

Thermodynamic Parameters

Melting Point and Thermal Stability

The melting point of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) has been reported as 290-292°C [7] [8], placing it within the typical range for cobalt salen complexes. This relatively high melting point indicates significant thermal stability under moderate heating conditions.

Regarding thermal stability, cobalt salen complexes generally exhibit stability up to approximately 200°C under inert conditions [9] [10]. Thermogravimetric analysis studies of related cobalt salen complexes demonstrate that the presence of coordination metals significantly enhances thermal stability compared to the free ligands [9]. The enhanced thermal stability can be attributed to strong interactions between the cobalt ion and the chelating ligand through oxygen donor atoms.

Thermal decomposition typically occurs above 200°C, with the exact decomposition temperature depending on atmospheric conditions [9] [11]. Under oxidative conditions, decomposition may occur at lower temperatures due to oxidative degradation pathways. Studies on related dioxygen-cobalt(III) complexes with salicylideneaminate derivatives show activation enthalpies for oxygen dissociation ranging from 117 to 145 kJ mol⁻¹ [11], indicating the strong binding interactions within these complexes.

Solubility Profile

The solubility characteristics of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) follow patterns typical of cobalt salen complexes. These compounds generally exhibit limited solubility in water but demonstrate solubility in organic solvents [12] [10]. Related cobalt salen complexes show solubility in benzene, chloroform, pyridine, and various polar organic solvents [12].

The insolubility in water is characteristic of neutral Schiff base metal complexes and contributes to their stability against hydrolytic decomposition that would otherwise yield the original aldehyde and amine starting materials [10]. This property makes the compound suitable for applications in non-aqueous systems and facilitates its isolation and purification.

Stability and Reactivity Patterns

The stability profile of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is fundamentally influenced by its electronic structure and coordination environment. The compound demonstrates stability under inert atmospheric conditions but exhibits characteristic reactivity patterns when exposed to air [1].

Air Sensitivity and Oxidation: Like other cobalt(II) salen complexes, this compound is susceptible to aerobic oxidation [13] [5] [6]. Upon exposure to air, cobalt(II) salen complexes typically undergo oxidation to form cobalt(III) species, often accompanied by ligand oxidation or oxygen binding [13] [5]. This process can result in color changes from the initial brown appearance to darker hues, consistent with observations in related systems [3] [4].

Oxygen Binding Capacity: Cobalt salen complexes are renowned for their ability to reversibly bind molecular oxygen [14] [5] [15]. This property was first discovered in 1933 and has been extensively studied as a model for biological oxygen carriers [5] [16]. The oxygen binding typically occurs through the formation of peroxo-bridged dimeric complexes with a 2:1 cobalt to oxygen stoichiometry [5] [15].

Reactivity Mechanisms: The reactivity patterns involve multiple pathways depending on conditions. Under aerobic conditions, the complex can form superoxo complexes (1:1 Co:O₂ ratio) or dimeric peroxo complexes (2:1 Co:O₂ ratio) [17]. The formation of these species depends on reaction conditions, with polar solvents favoring superoxo complex formation and higher temperatures promoting peroxo-bridged species [17].

Catalytic Activity: The compound exhibits potential catalytic activity in oxidation reactions, characteristic of cobalt salen complexes [17] [18]. These systems can catalyze the oxidation of organic substrates in the presence of molecular oxygen and appropriate axial bases such as pyridine [17].

Storage Recommendations: Based on the stability characteristics, the compound should be stored under inert atmosphere at 2-8°C [1] to prevent oxidative degradation and maintain its integrity for extended periods.